2-(Bromomethyl)-3-chlorobenzonitrile
Overview
Description
2-(Bromomethyl)-3-chlorobenzonitrile is an organic compound with the molecular formula C8H5BrClN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromomethyl group at the second position and a chlorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-chlorobenzonitrile typically involves the bromination of 3-chlorobenzonitrile. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows: [ \text{3-Chlorobenzonitrile} + \text{NBS} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of bromine in the presence of a suitable solvent and catalyst can also be employed for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-chlorobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups.
Oxidation: Products include 3-chlorobenzaldehyde or 3-chlorobenzoic acid.
Reduction: Products include 3-chlorobenzylamine.
Scientific Research Applications
2-(Bromomethyl)-3-chlorobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-chlorobenzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a good leaving group in substitution reactions. The nitrile group can participate in various transformations, including reduction and hydrolysis, leading to the formation of amines or carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)benzonitrile
- 3-(Bromomethyl)benzonitrile
- 4-(Bromomethyl)benzonitrile
Uniqueness
2-(Bromomethyl)-3-chlorobenzonitrile is unique due to the presence of both bromomethyl and chlorine substituents on the benzene ring
Properties
IUPAC Name |
2-(bromomethyl)-3-chlorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBRTAXRIKBTMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566442 | |
Record name | 2-(Bromomethyl)-3-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77533-18-7 | |
Record name | 2-(Bromomethyl)-3-chlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77533-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-3-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-3-chlorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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